4-(5-chlorothiophen-2-yl)-1H-imidazole
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Overview
Description
4-(5-Chlorothiophen-2-yl)-1H-imidazole is a heterocyclic compound that contains both a thiophene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophen-2-yl)-1H-imidazole typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with imidazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups such as amines, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound can bind to active sites or allosteric sites, disrupting normal biological functions . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazole: This compound has a similar structure but includes a benzo ring fused to the imidazole ring.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: This chalcone derivative contains a thiophene ring similar to 4-(5-chlorothiophen-2-yl)-1H-imidazole but has different functional groups.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and an imidazole ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5ClN2S |
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Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
InChI Key |
COQVGHJKLKPNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=CN2 |
Origin of Product |
United States |
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